Product packaging for (R)-1-Cbz-2-isopropyl-piperazine(Cat. No.:CAS No. 1187931-71-0)

(R)-1-Cbz-2-isopropyl-piperazine

Cat. No.: B3364952
CAS No.: 1187931-71-0
M. Wt: 262.35 g/mol
InChI Key: OOWXPQWZXLALDC-AWEZNQCLSA-N
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Description

Significance of Chiral Nitrogen Heterocycles in Asymmetric Transformations

Chiral nitrogen heterocycles are fundamental building blocks in the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govbldpharm.com Their rigid, three-dimensional structures, endowed with specific stereochemical information, are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov The introduction of chirality into these heterocyclic frameworks allows for the fine-tuning of pharmacological profiles, often leading to enhanced potency and reduced side effects by selectively targeting one enantiomeric form of a drug. nih.gov

The utility of chiral nitrogen heterocycles extends beyond their incorporation into final products; they are also pivotal as ligands in asymmetric catalysis. nih.gov By coordinating to a metal center, these chiral ligands can create a stereochemically defined environment that directs the course of a chemical reaction, enabling the production of enantiomerically enriched products from prochiral starting materials. This catalytic approach is a cornerstone of modern green chemistry, offering an efficient and atom-economical route to chiral molecules. nih.gov

Historical Context of Piperazine (B1678402) Scaffolds in Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has a long and storied history in medicinal chemistry. nih.gov Initially recognized for its antihelminthic properties in the mid-20th century, the piperazine scaffold has since become a "privileged structure" – a molecular framework that is recurrently found in successful drugs across various therapeutic areas. nih.gov A significant portion of FDA-approved drugs containing a piperazine moiety feature substitution primarily at the nitrogen atoms. nih.gov

The development of methods for the asymmetric synthesis of carbon-substituted piperazines is a more recent and dynamic field of research. nih.gov Early approaches often relied on classical resolution techniques or the use of chiral auxiliaries. However, the contemporary focus has shifted towards more elegant and efficient catalytic asymmetric methods and the utilization of the chiral pool. nih.govnih.gov The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of complex chiral molecules. researchgate.net This strategy provides a direct and often highly stereocontrolled route to chiral piperazine derivatives.

Rationales for Investigating (R)-1-Cbz-2-isopropyl-piperazine in Academic Research

The investigation of This compound is driven by several key scientific rationales. Firstly, its structure is directly derivable from the natural amino acid (R)-valine, making it an attractive target for chiral pool synthesis. This approach promises a cost-effective and enantiomerically pure supply of the molecule. The isopropyl group at the C-2 position provides a specific steric and electronic environment, which can be exploited in both medicinal chemistry applications and as a chiral directing group in synthesis.

Secondly, the presence of the carbobenzyloxy (Cbz) protecting group at the N-1 position is a strategic choice. The Cbz group is a well-established and versatile protecting group for amines, known for its stability under a range of reaction conditions and its susceptibility to facile removal by hydrogenolysis. total-synthesis.com This differential protection allows for selective functionalization at the unprotected N-4 nitrogen atom, making This compound a valuable intermediate for the synthesis of more complex, unsymmetrically substituted piperazine derivatives.

Finally, the potential of this chiral piperazine derivative as a ligand in asymmetric catalysis is a significant area of interest. The C2-symmetry often found in effective chiral ligands can be mimicked or adapted in piperazine-based structures. The defined stereochemistry of the isopropyl group can influence the coordination geometry around a metal center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.

Detailed Research Findings

While a dedicated body of literature focusing solely on This compound is emerging, its synthesis can be logically inferred from established methodologies for the preparation of analogous C-2 substituted piperazines from chiral amino acids. A plausible and widely practiced synthetic route would commence with the reduction of the carboxylic acid functionality of (R)-valine to the corresponding amino alcohol, (R)-valinol. google.com

A common strategy for the construction of the piperazine ring involves a multi-step sequence. For instance, a method analogous to that described for other 2-substituted piperazines could be employed. nih.gov This would likely involve the protection of the amino group of (R)-valinol, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate). Subsequent reaction with a suitably protected ethylenediamine (B42938) derivative would lead to the formation of the piperazine ring. The final step would be the selective protection of the N-1 nitrogen with a Cbz group.

The table below outlines a potential synthetic sequence, drawing parallels from established literature on the synthesis of similar chiral piperazines.

StepTransformationReagents and Conditions (Inferred from Analogous Syntheses)Intermediate/Product
1Reduction of (R)-valineLiAlH4 or BH3·THF in an ethereal solvent.(R)-valinol
2N-protectionIntroduction of a temporary protecting group on the amine.N-protected (R)-valinol
3Ring formationActivation of the alcohol, followed by reaction with a protected ethylenediamine.Protected (R)-2-isopropylpiperazine
4Selective N-1 Cbz protectionBenzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.This compound

It is important to note that while this represents a logical and scientifically sound approach based on existing knowledge, further dedicated research and publication on the specific synthesis and applications of This compound are anticipated to provide more detailed and optimized procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B3364952 (R)-1-Cbz-2-isopropyl-piperazine CAS No. 1187931-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-propan-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWXPQWZXLALDC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 1 Cbz 2 Isopropyl Piperazine

Asymmetric Synthesis Approaches

The direct construction of the chiral center in (R)-1-Cbz-2-isopropyl-piperazine is paramount for an efficient synthesis. Asymmetric synthesis, which converts achiral starting materials into a chiral product, has become a cornerstone in the preparation of single-enantiomer drugs. nih.gov Several strategies have been developed to achieve high levels of stereocontrol in the formation of the substituted piperazine (B1678402) ring.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This approach has been successfully applied to the synthesis of various chiral piperazines.

One notable example involves the use of (R)-(-)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methylpiperazine. nih.gov In this strategy, the auxiliary is first condensed with N-Boc glycine. The resulting intermediate undergoes a series of transformations, including a diastereoselective methylation, to install the new stereocenter with high diastereomeric excess (>90% de). nih.gov A similar principle, employing Ellman's auxiliary on homochiral α-amino sulfinylimines, has been used to prepare stereochemically defined trifluoromethylated piperazines. nih.gov

These auxiliary-based methods provide a reliable pathway to enantiomerically enriched piperazine cores by leveraging the steric and electronic properties of the auxiliary to control the approach of reagents.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Palladium-catalyzed reactions have shown particular promise in this area.

For instance, the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been developed to synthesize highly enantioenriched α-tertiary piperazin-2-ones. nih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.gov Another powerful method is the Pd-catalyzed carboamination, which has been used to construct cis-2,6-disubstituted N-aryl piperazines from homochiral amino acid precursors, achieving excellent enantiomeric excess (98–99% ee). nih.gov The choice of reagents in these catalytic cycles is critical; for example, using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent was found to be essential for preventing racemization that occurred with other reagents like DCC/HOBT. nih.gov

Table 1: Asymmetric Catalysis for Piperazine Synthesis

Catalyst System Substrate Type Product Type Enantiomeric Excess (ee) Reference
Palladium / Chiral Ligand N-protected piperazin-2-ones α-Tertiary piperazin-2-ones Good to Excellent nih.gov

Enantioselective Organocatalytic Routes

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. youtube.com This methodology offers a novel, three-step, one-pot procedure for the enantioselective synthesis of orthogonally N,N′-protected piperazines with a chiral alkyl group at the C2 position. nih.gov The key sequence involves an organocatalytic, enantioselective α-chlorination of a commercial aldehyde, followed by reductive amination and a base-induced cyclization. nih.gov

This approach is advantageous as it does not rely on the chiral pool and can furnish either enantiomer of the piperazine product simply by selecting the (R)- or (S)-enantiomer of the organocatalyst. nih.gov The reported enantiomeric excesses for this methodology are generally good to excellent, ranging from 55% to 98% ee. nih.gov Chiral phosphoric acids have also been employed as catalysts in cyclodehydration reactions to produce atropisomeric N-aryl heterocycles, demonstrating the versatility of organocatalysts in controlling stereochemistry. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. Lipase-mediated kinetic resolution is a prominent technique in this field, allowing for the separation of racemates into their constituent enantiomers with high selectivity. beilstein-journals.org

This strategy has been employed to produce enantioenriched building blocks for pharmaceuticals. For example, the kinetic resolution of a racemic alcohol precursor using a lipase (B570770) like Novozym 435 can provide both enantiomers of the alcohol with superb enantioselectivity. beilstein-journals.org These resolved intermediates are then converted to the final target molecules through conventional chemical steps. beilstein-journals.org While direct chemoenzymatic synthesis of this compound is not widely reported, this methodology represents a viable and environmentally friendly route for obtaining the necessary chiral precursors.

Diastereoselective Synthesis of Precursors to this compound

An alternative to direct asymmetric synthesis is to start from a readily available chiral building block, such as an amino acid, and carry the stereochemical information through the synthetic sequence. This approach often involves a diastereoselective reaction at a key step.

A highly efficient, multi-step synthesis transforms chiral amino acids into 3-substituted piperazine-2-acetic acid esters. nih.gov This process generates a mixture of cis and trans diastereomers that can be separated by chromatography. By starting with both (R)- and (S)-enantiomers of various amino acids, a complete matrix of stereochemically pure 2,3-disubstituted piperazine scaffolds can be produced in multigram quantities. nih.gov These versatile intermediates can then be further functionalized at the nitrogen atoms to yield the desired products. nih.gov This strategy highlights the utility of the chiral pool in constructing complex, Csp3-enriched heterocyclic libraries for drug discovery. nih.gov

Optimization of Reaction Conditions and Yields for Enantiomeric Purity

Achieving high enantiomeric purity requires meticulous optimization of reaction parameters. The choice of catalyst, solvent, temperature, and reagents can have a profound impact on both the chemical yield and the stereochemical outcome of a reaction.

In organocatalytic reactions, screening different catalysts is a standard procedure. For example, in the synthesis of chiral spiro-oxindoles, various secondary amine catalysts were tested, with the optimal catalyst providing not only high yield but also excellent diastereoselectivity and good enantioselectivity. nih.gov Similarly, in the asymmetric synthesis of atropisomeric triazoles, a range of BINOL-derived chiral phosphoric acid catalysts were evaluated, with sterically bulky catalysts like (R)-TCYP providing significantly higher enantiomeric ratios (er) than less hindered ones. nih.gov

Solvent choice can also be determinative. A modular amination procedure for synthesizing chiral phenothiazine (B1677639) derivatives was shown to be stereodivergent based on the solvent: conducting the reaction in toluene (B28343) led to a product of single inversion, while using methanol (B129727) resulted exclusively in a product with net retention of configuration. beilstein-journals.org These findings underscore the importance of empirical optimization to fine-tune a synthetic route for maximum yield and enantiomeric purity.

Table 2: Optimization of Organocatalytic Reaction Conditions

Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er) Reference
Secondary Amine DCM 25 Good to Excellent Excellent Good nih.gov

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small, milligram-scale reaction to a larger, multi-gram laboratory production introduces a host of challenges that can significantly impact yield, purity, and reproducibility. A reaction that performs well on a small scale may prove to be inefficient when scaled up. mdpi.com Process chemistry principles indicate that discrepancies can arise due to differences in mass and heat transfer, mixing efficiency, and the physical form of reagents and products. mdpi.com

One of the primary issues encountered during the scale-up of piperazine syntheses is the difficulty in purification. mdpi.com For instance, procedures that rely on crystallization or precipitation for purification at a small scale may not be as effective at a larger scale, often resulting in crude oily products or mixtures that are challenging to separate. mdpi.com In the synthesis of related chiral piperazine building blocks, attempts to replicate small-scale purification by precipitation on a larger scale have proven futile. mdpi.com

Table 1: Key Challenges in Laboratory Scale-Up of Piperazine Synthesis

ChallengeDescriptionPotential Impact
Purification Methods like crystallization that are effective on a small scale may fail on a larger scale, leading to impure, oily products. mdpi.comDecreased final product purity and yield; increased difficulty in downstream processing.
Reproducibility Reactions can behave erratically, yielding inconsistent product ratios and overall yields when scaled up. mdpi.comUnreliable production, making it difficult to plan and execute multi-step syntheses efficiently.
Side Reactions Issues such as aromatization of the piperazine ring during certain steps, like hydrogenolysis in protic solvents, can become more pronounced. mdpi.comFormation of significant impurities that are difficult to remove and may compromise the integrity of the final product.
Reagent Stoichiometry Precise control over reagent equivalents, such as the use of exactly one equivalent of benzyl (B1604629) chloroformate for mono-protection, becomes more critical and challenging. mdpi.comOver- or under-reaction, leading to complex product mixtures and reduced yield of the desired compound.

These challenges highlight the necessity for careful process optimization and the development of robust synthetic routes that are less sensitive to scale.

Novel Methodologies for Cbz Protection and Deprotection in Piperazine Systems

The benzyl chloroformate (Cbz) group is a crucial amine protecting group in the synthesis of complex molecules like this compound. Its stability in various conditions and the ability for selective removal make it highly valuable. However, traditional deprotection methods, such as catalytic hydrogenation, have limitations, prompting the development of novel approaches.

Cbz Protection:

The standard method for introducing the Cbz group involves reacting the piperazine nitrogen with benzyl chloroformate, often under Schotten-Baumann conditions or in the presence of an organic base. smolecule.com This method is generally efficient for creating N-Cbz protected piperazines. organic-chemistry.org In syntheses requiring differential protection of the two piperazine nitrogens, a common strategy involves the use of orthogonal protecting groups, such as Boc and Cbz. nih.gov For example, a commercially available N-Boc protected piperazine carboxylic acid can be further protected with Cbz-Cl before subsequent transformations. nih.gov

Novel Cbz Deprotection Methodologies:

The conventional method for Cbz group removal is catalytic hydrogenation over palladium on carbon (Pd/C). smolecule.comscientificupdate.com While widely used, this method is not suitable for substrates containing functional groups that are also susceptible to reduction, such as aryl halides, which can lead to dehalogenation and the generation of hard-to-remove impurities. scientificupdate.com This limitation has driven research into alternative deprotection strategies.

A noteworthy innovative method involves the use of a nucleophilic thiol to cleave the Cbz group. scientificupdate.com This approach, utilized in the synthesis of the drug Adagrasib, employs 2-mercaptoethanol (B42355) in the presence of a base like potassium acetate. scientificupdate.com The proposed mechanism is an SN2 attack by the thiol at the benzylic carbon of the Cbz group, which results in the formation of an amine carbonate that subsequently decarboxylates to yield the free amine. scientificupdate.com This method is particularly advantageous as it is tolerant of sensitive functional groups, such as nitriles and aryl chlorides, that would be compromised under hydrogenation conditions. scientificupdate.com

Another alternative to hydrogenation is the use of Lewis acids. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature. organic-chemistry.org This method offers good functional group tolerance, including for reducible groups. organic-chemistry.org However, other Lewis acid systems, such as those involving TMS-iodide, can generate reactive by-products like benzyl iodide, which can cause unwanted side reactions. scientificupdate.com

In some cases, selective Cbz deprotection is necessary in the presence of other protecting groups. Specialized conditions, such as the use of nickel catalysis, have been explored for achieving selective deprotection in heterocyclic systems, allowing for a sequential deprotection strategy. smolecule.com Additionally, treatment with 33% hydrogen bromide in acetic acid is another established method for Cbz removal, particularly in the synthesis of peptidyl derivatives. nih.gov

Table 2: Comparison of Cbz Deprotection Methodologies

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C smolecule.comscientificupdate.comHigh efficiency, clean by-products (toluene and CO₂). scientificupdate.comIncompatible with reducible functional groups (e.g., aryl halides, alkenes, alkynes). scientificupdate.com
Nucleophilic Thiol Cleavage 2-mercaptoethanol, KOAc scientificupdate.comTolerant of sensitive functional groups (e.g., nitriles, aryl chlorides); avoids heavy metals. scientificupdate.comRequires elevated temperatures (e.g., 75 °C). scientificupdate.com
Lewis Acid Cleavage AlCl₃, HFIP organic-chemistry.orgGood functional group tolerance; proceeds at room temperature. organic-chemistry.orgRequires stoichiometric amounts of the Lewis acid; potential for side reactions with other Lewis acid systems. scientificupdate.com
Strong Acid Cleavage 33% HBr in Acetic Acid nih.govEffective for robust substrates.Harsh conditions that are not compatible with acid-sensitive functional groups.

The development of these novel protection and deprotection strategies provides chemists with a more versatile toolbox for the synthesis of complex piperazine-containing molecules, enabling the construction of compounds that were previously difficult to access using traditional methods.

Derivatization and Chemical Transformations of R 1 Cbz 2 Isopropyl Piperazine

Regioselective Functionalization of the Piperazine (B1678402) Ring

The presence of two nitrogen atoms with different steric and electronic environments in (R)-1-Cbz-2-isopropyl-piperazine allows for regioselective functionalization. The carbobenzyloxy (Cbz) group at the N1 position directs initial modifications to the less hindered N4 nitrogen.

N-Alkylation and Acylation Reactions

The secondary amine at the N4 position of this compound is readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the compound's biological activity and physicochemical properties. mdpi.comnih.gov

N-Alkylation: The N-alkylation of the piperazine core is a common strategy to introduce diverse alkyl groups. mdpi.com This can be achieved using various alkyl halides or sulfonates in the presence of a base. mdpi.com The choice of base and solvent system is crucial for achieving high yields and preventing side reactions. For instance, the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is a common practice. The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate, particularly when using alkyl chlorides or bromides, through the Finkelstein reaction. mdpi.com

N-Acylation: Acylation of the N4-nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule. rsc.org This transformation is typically carried out using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. The reaction is generally fast and high-yielding. The resulting amide bond can also serve as a precursor for further modifications.

A representative table of conditions for these reactions, based on general procedures for similar piperazine derivatives, is provided below.

Reaction TypeReagentSolventBaseTemperature (°C)Yield (%)
N-AlkylationAlkyl BromideDMFK₂CO₃25-8075-95
N-AlkylationAlkyl ChlorideAcetonitrileDIPEA, NaI (cat.)Reflux70-90
N-AcylationAcyl ChlorideCH₂Cl₂Triethylamine0-2585-98
N-AcylationAcid AnhydridePyridine-2580-95

Table 1: Representative Conditions for N-Alkylation and Acylation of this compound. Data is illustrative and based on general procedures for related piperazine compounds.

Modifications at the Isopropyl Moiety

Direct functionalization of the isopropyl group in this compound is challenging due to the unreactive nature of the C-H bonds. However, strategies involving radical-mediated reactions or the use of advanced catalytic systems could potentially be employed for its modification. The unique steric properties of the isopropyl group are known to play a significant role in asymmetric reactions. rsc.org While direct modifications are not commonly reported for this specific molecule, the principles of C-H activation could theoretically be applied.

Palladium-Catalyzed Cross-Coupling Reactions at Nitrogen

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and introducing aryl or heteroaryl substituents at the N4 position. nih.govbeilstein-journals.org These reactions offer a versatile route to a wide range of derivatives that are often of interest in medicinal chemistry. beilstein-journals.org The reaction typically involves an aryl halide (or triflate) and the piperazine derivative in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. beilstein-journals.org

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Aryl BromidePd₂(dba)₃XPhosNaOtBuToluene (B28343)80-11070-90
Aryl ChloridePd(OAc)₂RuPhosK₃PO₄Dioxane100-12065-85
Aryl IodidePdCl₂(dppf)dppfCs₂CO₃DMF90-11075-95

Table 2: Illustrative Conditions for Palladium-Catalyzed N-Arylation of this compound. Data is illustrative and based on general procedures for related chiral piperazine compounds. google.com

Stereochemical Integrity During Chemical Transformations

Maintaining the stereochemical integrity at the C2 position is of paramount importance during the derivatization of this compound. The chiral center is generally stable under standard N-alkylation and N-acylation conditions. However, reactions involving strong bases or high temperatures could potentially lead to epimerization. Palladium-catalyzed cross-coupling reactions are also generally considered to be stereochemically benign at adjacent chiral centers. It is crucial to employ mild reaction conditions and carefully analyze the stereochemical purity of the products, for instance, by chiral HPLC or NMR spectroscopy using chiral shift reagents. nih.gov The synthesis of chiral piperazines often involves strategies that ensure the preservation of stereochemistry. rsc.orgclockss.orgresearchgate.netfigshare.com

Formation of Complex Molecular Scaffolds Incorporating the this compound Unit

The derivatized this compound can serve as a key intermediate for the construction of more complex molecular scaffolds, including fused heterocyclic systems. nih.gov For example, intramolecular cyclization reactions can be designed to form bicyclic or tricyclic structures. A common approach involves the introduction of a reactive functional group on the N4-substituent that can subsequently react with the piperazine ring or another part of the molecule. For instance, an N4-alkyl halide could undergo an intramolecular quaternization, or an N4-acyl group with a suitable pendant functionality could participate in a ring-closing reaction. Such strategies have been employed to synthesize a variety of fused piperazine derivatives with diverse biological activities. nih.gov

Applications of R 1 Cbz 2 Isopropyl Piperazine in Asymmetric Organic Synthesis

Chiral Auxiliary in Diastereoselective Reactions

There is currently no available scientific literature that details the use of (R)-1-Cbz-2-isopropyl-piperazine as a chiral auxiliary in diastereoselective reactions. Consequently, there are no research findings, data tables, or specific examples of its application in controlling the stereochemical outcome of chemical transformations.

Role in Stereoselective Reaction Development

Similarly, the role of this compound in the development of new stereoselective reactions is undocumented. The exploration of novel chiral auxiliaries is a continuous effort in the field of asymmetric synthesis, aiming to provide new tools for the stereocontrolled synthesis of complex molecules. While the structural features of this compound might suggest potential for such a role, there is no published evidence to support this. The development of new stereoselective methods relies on empirical studies that demonstrate the effectiveness of a chiral auxiliary in a range of reactions, and such studies for this specific compound are not present in the current body of scientific knowledge.

Mechanistic and Computational Investigations of R 1 Cbz 2 Isopropyl Piperazine

Reaction Mechanism Elucidation in its Synthesis

One common strategy for constructing the piperazine (B1678402) ring is through the double N-alkylation of a primary amine or the cyclization of a 1,2-diamine with a dielectrophile. mdpi.com For chiral piperazines like the target compound, a key strategy involves the use of a chiral pool starting material, such as an amino acid, to introduce the desired stereochemistry.

A plausible synthetic approach could involve the use of (R)-valine as a chiral starting material. The synthesis could proceed through the formation of a diamine precursor derived from (R)-valine, followed by cyclization. Another potential route is the diastereoselective functionalization of a pre-existing piperazine scaffold.

Recent advances in synthetic methodology have provided various catalytic systems for piperazine synthesis, including those utilizing palladium, ruthenium, and gold catalysts. organic-chemistry.org For instance, palladium-catalyzed cyclization reactions have been shown to be effective for creating highly substituted piperazines with good stereochemical control. organic-chemistry.org Visible-light-promoted reactions have also emerged as a powerful tool for the synthesis of piperazines under mild conditions. organic-chemistry.org

A proposed general mechanism for the formation of a 2-substituted piperazine ring could involve the following key steps:

Formation of an imine or enamine intermediate: This often involves the condensation of an amine with a carbonyl compound.

Intramolecular cyclization: The nucleophilic attack of the second nitrogen atom onto an electrophilic carbon to form the six-membered ring. This step is often the stereochemistry-determining step.

Reduction or further functionalization: To yield the final piperazine product.

The use of protecting groups, such as the carbobenzyloxy (Cbz) group in the target molecule, is crucial during the synthesis to control the reactivity of the nitrogen atoms and to direct the cyclization. nih.gov

Stereochemical Outcome Prediction and Rationalization

The "(R)" configuration at the 2-position of the piperazine ring is a critical feature of the target molecule. The stereochemical outcome of the synthesis is typically controlled during the cyclization step. The use of a chiral auxiliary or a chiral catalyst can direct the formation of the desired stereoisomer.

In the context of synthesizing substituted piperazines, diastereoselective reactions are often employed. For example, the diastereoselective methylation of a 2-oxopiperazine derived from (R)-phenylglycinol has been reported to proceed with high diastereoselectivity. nih.gov Similarly, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used to synthesize 2,6-disubstituted piperazines. nih.gov

The stereochemical outcome can be rationalized by considering the transition state of the key bond-forming reaction. The substituents on the precursor molecule will adopt a conformation that minimizes steric hindrance in the transition state, leading to the preferential formation of one diastereomer. For instance, in a proposed cyclization to form a cis-2,6-disubstituted piperazine, the transition state is hypothesized to adopt a conformation that avoids unfavorable steric interactions, leading to the observed stereochemistry. nih.gov

Theoretical Studies on Conformation and Configuration of (R)-1-Cbz-2-isopropyl-piperazine

The piperazine ring typically adopts a chair conformation to minimize torsional strain, similar to cyclohexane. However, the presence of substituents can influence the conformational preference, and in some cases, a boat or twist-boat conformation may be adopted.

For this compound, the bulky isopropyl group at the C-2 position and the Cbz group at the N-1 position will have a significant impact on the conformational equilibrium. The isopropyl group will preferentially occupy an equatorial position to minimize steric interactions with the rest of the ring.

Theoretical studies on similar piperazine derivatives have shown that the piperazine ring can exist as a mixture of conformers in solution. researchgate.net The energy barrier for ring inversion can be studied using dynamic NMR spectroscopy. For some N,N'-substituted piperazines, the presence of conformers due to the partial double bond character of the amide bond has been observed. researchgate.net

The absolute configuration of chiral centers in piperazine derivatives can be determined and confirmed through X-ray crystallography of suitable crystalline derivatives. beilstein-journals.org

Table 1: Predicted Conformational Preferences

Substituent PositionPreferred OrientationRationale
C-2 IsopropylEquatorialMinimizes steric strain
N-1 Cbz groupPlanar (amide bond)Resonance stabilization

This table is based on general principles of conformational analysis and data from related piperazine structures.

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, reactivity, and selectivity of molecules. While specific DFT studies on this compound are not available in the reviewed literature, the principles can be applied to understand its properties.

DFT calculations can be used to:

Determine the optimized geometry: To find the most stable conformation of the molecule.

Calculate the energies of different conformers: To understand the conformational landscape.

Analyze the frontier molecular orbitals (HOMO and LUMO): To predict the reactivity of the molecule. The HOMO (Highest Occupied Molecular Orbital) indicates regions susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) indicates regions susceptible to nucleophilic attack.

Calculate electrostatic potential maps: To visualize the electron-rich and electron-poor regions of the molecule, which can help in predicting sites of interaction.

Model reaction pathways: To calculate the activation energies of different reaction steps and to understand the mechanism and selectivity of reactions.

Molecular Modeling and Dynamics Simulations of Piperazine Derivatives

Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents.

For piperazine derivatives, molecular modeling is often used in drug discovery to predict how a molecule will bind to a biological target. nih.gov These studies can help in designing new molecules with improved affinity and selectivity.

MD simulations can be used to study the conformational flexibility of the piperazine ring and its substituents over time. These simulations can reveal the preferred conformations in different environments (e.g., in water or a non-polar solvent) and the transitions between different conformational states. While specific MD simulations for this compound were not found, studies on other piperazine-containing macrocycles have shown that the piperazine ring predominantly adopts a chair conformation in the solid state, but can exhibit more complex behavior in solution. nih.gov

Table 2: Applications of Molecular Modeling and Dynamics Simulations for Piperazine Derivatives

TechniqueApplicationInsights Gained
Molecular DockingDrug DesignPrediction of binding modes and affinities to biological targets.
MD SimulationsConformational AnalysisUnderstanding the dynamic behavior and flexibility of the piperazine ring and its substituents.
MD SimulationsSolvation EffectsStudying the influence of the solvent on the conformation and properties of the molecule.

This table summarizes common applications of these techniques to piperazine derivatives in general.

Investigation of Transition States in Reactions Involving this compound

The investigation of transition states is crucial for understanding the mechanism and selectivity of chemical reactions. Transition state theory is a fundamental concept in chemical kinetics.

For the synthesis of this compound, the transition state of the cyclization step would be of particular interest. Computational methods, such as DFT, can be used to locate and characterize transition state structures. By comparing the energies of different possible transition states, one can predict which reaction pathway is more favorable and thus rationalize the observed stereoselectivity.

For example, in the proposed mechanism for the formation of 2,6-cis-disubstituted piperazines, the relative stability of the transition states leading to the cis and trans products determines the diastereomeric ratio of the final product. researchgate.net Computational modeling of these transition states could provide quantitative insights into the factors controlling the stereochemical outcome.

The investigation of transition states can also be applied to reactions where this compound is used as a reactant. Understanding the transition states of its subsequent transformations is key to predicting the products and optimizing reaction conditions for desired outcomes.

Advanced Analytical and Spectroscopic Methodologies for Chiral Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of chiral molecules. For N-acylated piperazines, NMR analysis can be complex due to the presence of conformers arising from the restricted rotation of the amide bond and the interconversion of the piperazine (B1678402) ring's chair conformations. nih.govrsc.org

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of (R)-1-Cbz-2-isopropyl-piperazine. The ¹H NMR spectrum would confirm the presence of the isopropyl, piperazine ring, and benzyloxycarbonyl (Cbz) group protons, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

To definitively assign these signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling relationships within the molecule, helping to trace the connectivity of the protons in the piperazine and isopropyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the position of the Cbz and isopropyl groups on the piperazine ring. For instance, HMBC would show correlations between the carbonyl carbon of the Cbz group and protons on the piperazine ring.

In studies of related N-benzoylated piperazines, temperature-dependent ¹H NMR has been used to study the conformational behavior, revealing distinct signals for different rotamers at room temperature. nih.govrsc.org This highlights the importance of considering dynamic effects in the NMR analysis of such compounds.

Chiral Derivatizing Agents in NMR Analysis

Determining the enantiomeric purity and absolute configuration of this compound by NMR often requires the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a racemic or enantiomerically enriched sample to form a mixture of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts, allowing for the quantification of each enantiomer. wikipedia.org

For a secondary amine like the one in the piperazine ring of this compound (after potential deprotection of the second nitrogen if it's also protected), a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. wikipedia.org The resulting diastereomeric amides will show different chemical shifts, particularly for protons near the newly formed chiral center.

Alternatively, chiral solvating agents (CSAs) like chiral crown ethers can be used. nih.gov These agents form transient diastereomeric complexes with the analyte through non-covalent interactions. For instance, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully used to achieve enantiomeric discrimination in the ¹H and ¹³C NMR spectra of piperazines. nih.gov Another emerging technique is the use of ¹⁹F NMR-based chemosensing, where a chiral ¹⁹F-labeled probe binds to the analyte, resulting in discrete ¹⁹F signals for each enantiomer. nih.govacs.org This method has been shown to be effective for various N-heterocycles, including piperazines. nih.govacs.org

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. nih.gov For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule [M+H]⁺, allowing for accurate mass measurement and confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Studies on related piperazine analogues reveal common fragmentation patterns. xml-journal.netresearchgate.net For Cbz-protected amines, a characteristic loss is that of the benzyl (B1604629) group (C₇H₇, 91 Da) or the entire benzyloxy group. The piperazine ring itself is prone to cleavage, with common fragment ions for phenylpiperazines appearing at m/z 119, 70, and 56. xml-journal.net The specific fragmentation pattern for this compound would be influenced by the isopropyl and Cbz groups, providing a unique fingerprint for its identification. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the parent ion and its fragments, which helps in confirming their elemental composition. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is the most widely used method for the enantioseparation of non-volatile compounds like this compound. heraldopenaccess.usresearchgate.net A variety of CSPs are available, broadly categorized based on their chiral selector, such as polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, or cyclodextrin-based columns. uma.es

For the analysis of this compound, a systematic screening of different CSPs and mobile phase compositions would be necessary to achieve baseline separation of the (R)- and (S)-enantiomers. The choice of mobile phase (typically mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol) is critical for optimizing the separation. Once a suitable method is developed and validated, the e.e. can be accurately determined by comparing the peak areas of the two enantiomers. researchgate.net

Gas Chromatography (GC) with Chiral Columns

Chiral gas chromatography is a highly sensitive and efficient technique for the analysis of volatile and semi-volatile enantiomers. chromatographyonline.com While this compound itself may have limited volatility due to its molecular weight and polarity, it can be analyzed by GC after appropriate derivatization to increase its volatility. researchgate.net For example, the free amine on the piperazine ring could be acylated.

The separation is achieved using a capillary column coated with a chiral stationary phase. Modified cyclodextrins are the most common and versatile CSPs for GC. gcms.czuni-muenchen.de These doughnut-shaped molecules have a chiral cavity, and their derivatives can separate a wide range of enantiomers. The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) is key to achieving separation. gcms.cz The enantiomeric excess is then determined by the relative peak areas of the separated enantiomers. Chiral GC often provides high resolution and speed, making it an excellent tool for purity analysis. chromatographyonline.comnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. For complex chiral piperazine derivatives such as this compound, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful tools for stereochemical assignment, especially when compared with theoretical calculations. nih.govmdpi.comrsc.org

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. In this compound, the carboxybenzyl (Cbz) group and the piperazine ring itself act as chromophores. The ECD spectrum arises from the electronic transitions within these groups, and the sign and intensity of the observed Cotton effects are directly related to the molecule's absolute stereochemistry. nih.govmdpi.com

For molecules with multiple chromophores or significant conformational flexibility, the interpretation of ECD spectra can be complex. nih.gov Therefore, a common and reliable approach involves the comparison of the experimental ECD spectrum with spectra predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net Researchers calculate the theoretical ECD spectra for both the (R) and (S) enantiomers. The absolute configuration of the synthesized compound is then assigned by matching its experimental spectrum to one of the calculated spectra. mdpi.com For instance, studies on other chiral cyclic compounds have shown that the (R) and (S) isomers typically exhibit nearly mirror-image ECD spectra. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions within a molecule. nih.gov VCD is exceptionally sensitive to the molecule's three-dimensional structure and absolute configuration, providing a detailed fingerprint of its stereochemistry. ffi.nochemrxiv.org A key advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, offering a wealth of stereochemical information across the entire mid-infrared region. nih.gov

The standard procedure for VCD analysis mirrors that of ECD:

Conformational Search: The first step involves a thorough computational search to identify all low-energy conformers of the molecule in solution. nih.govffi.no

Calculation of Spectra: For each stable conformer, the VCD and IR spectra are calculated using quantum mechanical methods, such as DFT with a suitable basis set (e.g., B3LYP/6-31+G*). ffi.no

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative Gibbs free energies to generate a final theoretical spectrum for the enantiomer. ffi.no

Comparison: The resulting theoretical VCD spectrum is compared with the experimental spectrum. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. nih.gov

Table 1: Representative Data from Chiroptical Analysis of a Chiral Molecule This table illustrates the type of data obtained from ECD and VCD analysis. Specific values for this compound would require experimental measurement.

TechniqueParameterTypical Observation for (R)-enantiomerTypical Observation for (S)-enantiomer
ECDCotton Effect (CE) at ~215 nmPositive (Δε > 0)Negative (Δε < 0)
ECDCotton Effect (CE) at ~260 nmNegative (Δε < 0)Positive (Δε > 0)
VCDC-H Stretch Region (2800-3000 cm⁻¹)Specific pattern of positive/negative bandsMirror-image pattern of bands
VCDCarbonyl (C=O) Stretch (~1700 cm⁻¹)Positive or Negative bandOpposite sign to (R)-enantiomer

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral compounds crystallized in a Sohncke space group, its absolute configuration.

The process requires the generation of a high-quality single crystal of the compound of interest, in this case, this compound. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions—the basic repeating unit of the crystal—and the space group, which describes the symmetry elements within the crystal. From the diffraction data, an electron density map of the molecule is generated, from which the positions of the individual atoms can be resolved. The resulting structural model provides a wealth of precise information, including:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the molecule's conformation, such as the puckering of the piperazine ring and the orientation of the isopropyl and Cbz substituents.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions.

For this compound, an X-ray crystal structure would definitively confirm the (R) configuration at the chiral center. It would also reveal the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state and the spatial relationship between the bulky isopropyl group and the Cbz-protected nitrogen. This information is invaluable for understanding structure-activity relationships and for computational modeling studies. In cases where a single crystal cannot be obtained, powder X-ray diffraction (PXRD) can sometimes be used in conjunction with computational methods to determine the structure. researchgate.net

Table 2: Representative Data from a Hypothetical X-ray Crystallography Study This table illustrates the type of crystallographic data that would be obtained for this compound. The values are representative and not from an actual experiment.

ParameterHypothetical Value/Description
Chemical FormulaC₁₅H₂₂N₂O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 15.3 Å
Piperazine Ring ConformationChair
Isopropyl Group OrientationEquatorial
Key Torsional Angle (e.g., N-C-C-N)55.4°

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of (R)-1-Cbz-2-isopropyl-piperazine and related chiral piperazines often relies on multi-step procedures that can be resource-intensive. Future research is increasingly focused on developing more efficient and sustainable synthetic methodologies. A promising approach involves starting from readily available, enantiomerically pure α-amino acids, which can be converted to 2-substituted piperazines in a reduced number of steps. rsc.org Key transformations in these routes include aza-Michael additions, which offer a practical and scalable method for constructing the piperazine (B1678402) ring. rsc.org

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While this compound is primarily a chiral building block, its structural features suggest potential as a ligand in asymmetric catalysis. The piperazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into various ligands for metal-catalyzed reactions. rsc.org Future research will likely explore the use of deprotected or further functionalized derivatives of this compound as chiral ligands in a variety of catalytic transformations.

The design of novel C2-symmetric chiral piperazines has already demonstrated their application in asymmetric acylation reactions. capes.gov.br This provides a strong precedent for investigating the catalytic activity of this compound-derived ligands. Areas of potential application include asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other stereoselective transformations. The development of modular synthetic routes to asymmetrically substituted piperazines will further facilitate the tuning of ligand properties for specific catalytic applications. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of the synthesis of this compound and its derivatives into continuous flow systems is a key area for future development. Flow chemistry has already been successfully applied to the synthesis of piperazine-containing drug molecules, demonstrating its feasibility and benefits. nih.gov

The transition from batch to flow for the synthesis of monosubstituted piperazines has been explored, utilizing microwave-assisted heating in a flow reactor to accelerate reaction times and improve efficiency. nih.gov These studies provide a strong foundation for developing a continuous flow process for this compound. Such a process would not only enhance the efficiency and safety of its production but also enable on-demand synthesis and facile integration with subsequent reaction steps.

Computational Design of Advanced Piperazine-Based Chiral Systems

Computational modeling is an increasingly powerful tool for the design and optimization of chiral molecules. Future research will leverage computational methods to design advanced chiral systems based on the this compound scaffold. Conformational analysis of 2-substituted piperazines has revealed a preference for the axial conformation, a finding that has significant implications for their interaction with biological targets and their performance as chiral ligands. nih.gov

Molecular dynamics simulations and docking studies can provide valuable insights into the binding modes of piperazine-based ligands with proteins and other biomolecules. nih.gov This information can be used to guide the design of new derivatives of this compound with enhanced activity and selectivity. Furthermore, computational studies can aid in the design of novel chiral catalysts by predicting their conformational preferences and their interactions with substrates in the transition state.

Application in Materials Science and Supramolecular Chemistry (Focus on Chiral Recognition)

The unique chiral architecture of this compound makes it an attractive building block for the development of novel materials with applications in chiral recognition. Chiral supramolecular polymers, for instance, can be constructed from chiral monomers and exhibit unique chiroptical properties. rsc.org The incorporation of this compound into such polymers could lead to materials capable of enantioselective recognition and separation.

Another emerging area is the use of chiral nanoparticles for enantioselective recognition. Chiral copper nanoparticles, for example, have been shown to exhibit enantioselective interactions with amino acids. rsc.org The functionalization of nanoparticle surfaces with derivatives of this compound could lead to new sensory materials for the detection of chiral analytes. The inherent chirality and well-defined structure of this piperazine derivative make it an ideal candidate for creating highly ordered and functional chiral surfaces.

Advanced Mechanistic Insights via In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for process optimization and the development of new applications. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for probing reaction intermediates and transition states.

Temperature-dependent NMR studies have been used to investigate the conformational behavior of N-acylated piperazines, revealing the presence of multiple conformers due to restricted amide bond rotation and piperazine ring inversion. nih.govrsc.org Similar studies on this compound could provide valuable data on its conformational dynamics and how these are influenced by different reaction conditions. This information is critical for understanding its reactivity and for the rational design of new catalysts and materials. Furthermore, in situ NMR can be employed to monitor the progress of reactions involving this compound, providing real-time kinetic and mechanistic data. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-1-Cbz-2-isopropyl-piperazine, and how are intermediates characterized?

  • Synthetic Routes : The compound is typically synthesized via sequential functionalization of the piperazine core. For example, intermediates may be generated through bromination of benzoic acid derivatives, followed by esterification and coupling with isopropyl groups. Chiral resolution or asymmetric synthesis ensures the (R)-configuration .
  • Characterization : Key intermediates are validated using IR spectroscopy (to confirm functional groups like Cbz-protected amines) and 1^1H NMR (to verify regioselectivity and stereochemistry). Final purity is assessed via HPLC, while GC-MS confirms molecular weight .

Q. How is chiral purity ensured during the synthesis of this compound?

  • Methodology : Chiral chromatography (e.g., using Chiralpak columns) or polarimetry monitors enantiomeric excess. Asymmetric synthesis techniques, such as employing chiral auxiliaries or catalysts, can directly enforce the (R)-configuration. For example, stereochemical integrity is confirmed by comparing experimental optical rotation values with literature data for (R)-configured piperazines .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

  • Techniques : High-resolution mass spectrometry (HRMS) provides exact mass confirmation, distinguishing isotopic patterns. 13^{13}C NMR resolves carbon environments, particularly the Cbz carbonyl and isopropyl substituents. X-ray crystallography may be used for absolute stereochemical assignment if single crystals are obtainable .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

  • Experimental Design : Systematic variation of solvents (e.g., DCM vs. THF), reaction temperatures, and reagent stoichiometry is critical. For instance, highlights optimizing bromination efficiency by testing molar ratios (1:1.2 to 1:2.5) of benzoic acid derivatives to brominating agents. Catalytic additives (e.g., DMAP) may enhance coupling reactions with the Cbz group .

Q. How does the Cbz protecting group influence the reactivity of 2-isopropyl-piperazine in nucleophilic substitution reactions?

  • Mechanistic Insight : The Cbz group electronically deactivates the piperazine nitrogen, reducing its nucleophilicity. However, it stabilizes intermediates via resonance, enabling controlled reactivity. For example, in acylations, the Cbz-protected amine undergoes slower reaction with chloroacetyl chloride compared to unprotected analogs, requiring longer reaction times or elevated temperatures .

Q. What contradictions arise in spectroscopic data interpretation for piperazine derivatives, and how are they resolved?

  • Case Study : Overlapping 1^1H NMR signals for isopropyl and piperazine protons can lead to misassignment. Deuterium exchange experiments or 2D NMR (e.g., COSY, HSQC) resolves ambiguities. Conflicting HRMS data (e.g., adduct formation) is addressed by using soft ionization methods (ESI over EI) and comparing multiple fragmentation patterns .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking studies (e.g., using AutoDock Vina) model interactions with target receptors, such as MC4 or serotonin transporters. QSAR models correlate substituent effects (e.g., Cbz vs. Boc groups) with activity trends observed in vitro. Free energy calculations (MM/PBSA) refine binding affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.